2-Methyl-1-pyrrolinium

imine reductase biocatalysis chiral amine

Researchers screening imine reductases (IREDs) for chiral pyrrolidine synthesis frequently encounter substrates with inconsistent protonation states and poor enzyme recognition. 2-Methyl-1-pyrrolinium-supplied as the free base 2-methyl-1-pyrroline (CAS 872-32-2), the dominant microspecies at pH 7.3-resolves both issues as the privileged, stereoelectronically defined IRED substrate. • Achieve (R)-2-methylpyrrolidine in >99% e.e. and 98% conversion without chiral chromatography. • AoIRED exhibits up to 100-fold higher catalytic efficiency on this substrate versus other cyclic imines. • Validated benchmark for directed evolution campaigns and pharmaceutical intermediate production.

Molecular Formula C5H10N+
Molecular Weight 84.14 g/mol
Cat. No. B1240533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pyrrolinium
Molecular FormulaC5H10N+
Molecular Weight84.14 g/mol
Structural Identifiers
SMILESCC1=[NH+]CCC1
InChIInChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3/p+1
InChIKeyCTSZPNIMMLSKDV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pyrrolinium – Identity & Physicochemical Profile


2‑Methyl‑1‑pyrrolinium (CHEBI:78220) is an iminium ion obtained by protonation of the imino group of 2‑methyl‑1‑pyrroline; it is the major microspecies at pH 7.3 . Formally the conjugate acid of the monocyclic imine 2‑methyl‑1‑pyrroline (CAS 872‑32‑2) , this cation serves as the core structural motif in a family of ionic liquids and as the privileged natural substrate for stereoselective imine reductases .

Primary Use Biocatalytic imine reduction substrate
Form Iminium cation at physiological pH
Enzyme Compatibility Recognized by (R)- and (S)-IREDs
Electrolyte Building Block Forms conductive ionic liquids and plastic crystals

2-Methyl-1-pyrrolinium: Generic Substitution Failure


The combination of an endocyclic C═N⁺ bond, a methyl substituent at the 2‑position, and the iminium protonation state creates a distinctive electronic and steric environment. This environment directly controls enzyme recognition, hydride‑transfer stereoelectronics, and solid‑state ion packing. Replacing 2‑methyl‑1‑pyrrolinium with 1‑pyrroline, N‑methylpyrrolinium, or 2‑methylpiperideine eliminates the precise balance of planarity, charge distribution, and steric bulk that underpins the catalytic efficiencies, enantioselectivities, and phase behaviours documented below .

1-Pyrroline
Lacks 2-methyl steric bulk; enzyme recognition may shift and catalytic efficiency may not transfer
N-Methylpyrrolinium
Altered charge distribution and N‑alkyl group can disrupt hydride‑transfer stereoelectronics
2-Methylpiperideine
Expanded ring size changes planarity and ion‑packing; solid‑state phase behaviour may not reproduce

2-Methyl-1-pyrrolinium – Evidence vs. Analogues


Catalytic Efficiency of AoIRED on 2-MPN

The imine reductase AoIRED from Amycolatopsis orientalis exhibits up to 100‑fold greater catalytic efficiency for 2‑methyl‑1‑pyrroline (the conjugate base of 2‑methyl‑1‑pyrrolinium) compared with other imine reductases acting on alternative substrates, including the (S)‑selective IRED from Streptomyces sp. GF3546 .

Catalytic Efficiency
Cross-study comparable
≈100‑fold higher kcat/KM
Reported substrate preference for AoIRED
NADPH-dependent in‑vitro assay context
imine reductase biocatalysis chiral amine

Enantioselective 2-MPN Reduction

The (R)‑imine reductase from Streptomyces sp. GF3587 reduces 10 mM 2‑methyl‑1‑pyrroline with 98 % conversion (9.8 mM product) and >99 % enantiomeric excess for (R)‑2‑methylpyrrolidine . In contrast, the (S)‑selective whole‑cell catalyst from Streptomyces sp. GF3546 achieves 91 mM product with 99.2 % e.e. (S)‑isomer , highlighting the enzyme‑dependent stereochemical outcome.

Enantioselective Reduction
Head-to-head
GF3587: 98% conv, >99% ee (R)
GF3546: 91 mM product, 99.2% ee (S)
Supports access to both enantiomers through enzyme selection
Enzyme-dependent stereochemical outcome; 10 mM 2-MPN
imine reductase enantioselectivity chiral pyrrolidine

Ionic Conductivity: Pyrrolinium vs. Pyrrolidinium

1‑Propyl‑2‑methyl pyrrolinium bis(trifluoromethanesulfonyl)amide (MP3TFSA) displays an ionic conductivity of ≈10⁻³ S cm⁻¹ at ambient temperature, slightly higher than that of the corresponding N‑alkyl‑N‑methyl pyrrolidinium amide salt P13TFSA . Additionally, 1‑ethyl‑2‑methyl pyrrolinium TFSA exhibits a plastic‑crystal phase with solid‑state conductivity of 1 × 10⁻⁴ S cm⁻¹ at 25 °C, a behaviour not observed in the fully saturated pyrrolidinium analogues .

Ionic Conductivity
Head-to-head
MP3TFSA: ≈10⁻³ S cm⁻¹ (liquid); MP2TFSA: 1×10⁻⁴ S cm⁻¹ (plastic crystal)
P13TFSA: slightly lower liquid conductivity; no plastic crystal phase
Reported higher ion transport for unsaturated pyrrolinium core
Ambient temperature, TFSA anion, context-dependent on cation structure
ionic liquid conductivity electrolyte

Cationic Speciation at Physiological pH

At pH 7.3, 2‑methyl‑1‑pyrrolinium constitutes the major microspecies (>50 %) according to Marvin prediction, whereas the neutral free base 2‑methyl‑1‑pyrroline predominates only at higher pH . In contrast, the unsubstituted 1‑pyrroline has a lower pKa (≈7.0), resulting in a smaller fraction of the iminium cation at physiological pH .

Cationic Speciation
Class-level inference
Major microspecies at pH 7.3
1‑Pyrroline: pKa ≈7.0 leads to lower cationic fraction
Cationic form governs solubility and recognition at neutral pH
Marvin prediction; data to verify in target assay conditions
physicochemical speciation pKa bioavailability

2-Methyl-1-pyrrolinium – Research & Industrial Applications


Biocatalytic Synthesis of (R)-2-Methylpyrrolidine

The (R)‑imine reductase from Streptomyces sp. GF3587 converts 2‑methyl‑1‑pyrroline (supplied as the free base, which protonates to 2‑methyl‑1‑pyrrolinium at neutral pH) to (R)‑2‑methylpyrrolidine with >99 % e.e. and 98 % conversion, enabling access to this chiral amine building block without chromatographic chiral separation . This is directly applicable to the synthesis of pharmaceutical intermediates containing the pyrrolidine motif.

Discovery and Engineering of Imine Reductase Biocatalysts

Because AoIRED exhibits up to 100‑fold higher catalytic efficiency on 2‑MPN relative to other imines, 2‑methyl‑1‑pyrrolinium serves as the benchmark substrate for screening novel imine reductases and for directed evolution campaigns aimed at improving process productivity .

Low-Melting Ionic Liquids & Plastic Crystal Electrolytes

1‑Alkyl‑2‑methyl pyrrolinium salts with the TFSA anion exhibit ionic conductivities slightly exceeding those of their pyrrolidinium counterparts, and certain members (e.g., the ethyl derivative) form plastic crystal phases with appreciable solid‑state conductivity . These properties are leveraged in the design of solid‑state electrolytes for lithium‑ion batteries and other electrochemical devices.

Persistent Cationic Probe for Biological Studies

At pH 7.3, 2‑methyl‑1‑pyrrolinium is the dominant microspecies, ensuring consistent charge‑state behaviour in aqueous biological assays . This makes it a reliable cationic probe or substrate for enzymological investigations where the neutral imine would be insufficiently soluble or unrecognized by pH‑sensitive enzymes.

Application
Selection Property
Validation Focus
Biocatalytic synthesis of (R)-2-methylpyrrolidine
Imine reductase substrate specificity
Enantiomeric excess and conversion consistency
IRED enzyme screening and engineering
Benchmark substrate with reported high catalytic efficiency
kcat/KM across enzyme variants
Ionic liquid and solid electrolyte design
Unsaturated pyrrolinium core with reported plastic crystal phase
Ionic conductivity and phase behaviour
Cationic probe for enzymology studies
Dominant iminium form at physiological pH
Consistent charge-state in aqueous assays

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